molecular formula C9H7BrO3 B2371217 3-(3-Bromophenyl)-2-oxopropanoic acid CAS No. 207910-90-5

3-(3-Bromophenyl)-2-oxopropanoic acid

Cat. No.: B2371217
CAS No.: 207910-90-5
M. Wt: 243.056
InChI Key: BNSGMTRQCHIFQH-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-2-oxopropanoic acid is a chemical compound used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads . It is insoluble in water .


Molecular Structure Analysis

The molecular formula of this compound is C9H9BrO2 . The InChI Key is DWKWMFSWLCIMKI-UHFFFAOYSA-N . Unfortunately, I could not find specific information on the 3D conformer or crystal structure of this compound.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it is used in the synthesis of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .


Physical and Chemical Properties Analysis

This compound is a white to orange powder . It has a molecular weight of 229.07 g/mol . It is insoluble in water . The compound has a density of 1.6±0.1 g/cm3, a boiling point of 344.1±25.0 °C at 760 mmHg, and a melting point of 69.0-78.0°C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The synthesis of various heterocyclic compounds has been a significant application of 3-(3-Bromophenyl)-2-oxopropanoic acid derivatives. Studies have shown the efficient reaction of 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives with terminal alkynes, catalyzed by palladium and copper(I) iodide, to produce (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene]acetic acid derivatives (Kobayashi, Hashimoto, Fukamachi, & Konishi, 2008). Similar compounds have also been synthesized from the reaction of ethyl 3-aryl-3-bromo-2-oxopropanoates with o-phenylenediamine (Gorbunova & Mamedov, 2006).

Antimicrobial Activities

Another significant application is in exploring the antimicrobial properties of derivatives. Research has been conducted on the in vitro activities of 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones against common and emerging yeasts and molds. These derivatives have displayed broad-spectrum in vitro activity, particularly against Aspergillus spp. and fluconazole-resistant yeast isolates (Buchta et al., 2004).

Inhibitory Effects on Isoenzymes

Derivatives of this compound have been investigated for their inhibitory effects on various isoenzymes. For example, dimethoxybromophenol derivatives incorporating cyclopropane moieties have been tested as inhibitors of the carbonic anhydrase enzyme, showing excellent inhibitory effects in low nanomolar ranges (Boztaş et al., 2015).

Chemoenzymatic Reductions

The chemoenzymatic reduction of 2-oxo acids, such as 3-aryl-2-oxopropanoic acids, has been a focus area, especially in producing enantiomerically pure phenyllactic acids. d-Lactate dehydrogenase from Staphylococcus epidermidis has been used for reducing a broad spectrum of 2-oxo acids, including derivatives of this compound, with excellent enantioselectivity (Sivanathan et al., 2015).

Safety and Hazards

This compound should be stored away from oxidizing agents in a cool, dry, and well-ventilated condition . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/eye protection/face protection . In case of skin contact, wash with plenty of water .

Future Directions

While specific future directions for 3-(3-Bromophenyl)-2-oxopropanoic acid are not available, related compounds such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide have been synthesized and tested for potential anticancer effects . This suggests that bromophenyl compounds may have potential applications in medicinal chemistry.

Properties

IUPAC Name

3-(3-bromophenyl)-2-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSGMTRQCHIFQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207910-90-5
Record name 3-(3-bromophenyl)-2-oxopropanoic acid
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